molecular formula C9H11NO4 B7722508 ethyl 2-hydroxy-6-methyl-4-oxo-1H-pyridine-3-carboxylate

ethyl 2-hydroxy-6-methyl-4-oxo-1H-pyridine-3-carboxylate

Cat. No.: B7722508
M. Wt: 197.19 g/mol
InChI Key: CMCZAWPDHHYFPU-UHFFFAOYSA-N
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Description

Ethyl 2-hydroxy-6-methyl-4-oxo-1H-pyridine-3-carboxylate is a heterocyclic compound with significant potential in various scientific fields. This compound is characterized by a pyridine ring substituted with hydroxy, methyl, and oxo groups, as well as an ethyl ester functional group. Its unique structure makes it a valuable subject for research in organic chemistry, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-hydroxy-6-methyl-4-oxo-1H-pyridine-3-carboxylate typically involves the condensation of 2,6-dimethyl-4-hydroxy-3-pyridinecarboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is carried out under reflux conditions to facilitate the esterification process. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher efficiency and consistency in product quality. The use of automated systems also reduces the risk of human error and enhances safety during the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-hydroxy-6-methyl-4-oxo-1H-pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-hydroxy-6-methyl-4-oxo-1H-pyridine-3-carboxylate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-hydroxy-6-methyl-4-oxo-1H-pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-hydroxy-6-methyl-4-oxo-1H-pyridine-3-carboxylate is unique due to its specific combination of functional groups and the presence of a pyridine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

ethyl 2-hydroxy-6-methyl-4-oxo-1H-pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c1-3-14-9(13)7-6(11)4-5(2)10-8(7)12/h4H,3H2,1-2H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMCZAWPDHHYFPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=CC1=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(NC(=CC1=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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